3-Heptynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptynoic acid is an organic compound with the molecular formula C₇H₁₀O₂ It is a carboxylic acid with a triple bond between the third and fourth carbon atoms in its seven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptynoic acid can be synthesized through several methods:
Alkyne Addition: One common method involves the addition of a terminal alkyne to a carbonyl compound, followed by oxidation to form the carboxylic acid.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
3-Heptynoic acid undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The triple bond in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, hydrogen halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Heptynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Heptynoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Pathways: It may affect metabolic pathways involving fatty acids and carboxylic acids.
Comparison with Similar Compounds
3-Heptynoic acid can be compared with other similar compounds such as heptanoic acid and 2-heptynoic acid:
Heptanoic Acid: Lacks the triple bond, making it less reactive in certain types of chemical reactions.
2-Heptynoic Acid: Has the triple bond at a different position, leading to different reactivity and applications
Uniqueness: The presence of the triple bond in this compound gives it unique reactivity and potential for diverse applications compared to its saturated and differently substituted counterparts.
Properties
CAS No. |
59862-93-0 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
hept-3-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2-3,6H2,1H3,(H,8,9) |
InChI Key |
CVEHSFVOOYBVIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.